5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid

Suzuki-Miyaura Coupling Protecting Group Strategy Synthetic Yield

Unprotected phenol-boronic acids often cause side reactions and low yields in Suzuki couplings. 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid (CAS 1150114-54-7) provides orthogonal TBDMS protection to overcome this limitation. • Enables late-stage biaryl construction without phenol interference; TBDMS group removed under mild fluoride conditions. • Minimizes side reactions in automated parallel synthesis, increasing library purity and screening ROI. • Supplied at ≥98% purity; shipped under ambient conditions for immediate global availability.

Molecular Formula C13H23BO4Si
Molecular Weight 282.22 g/mol
CAS No. 1150114-54-7
Cat. No. B1373293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid
CAS1150114-54-7
Molecular FormulaC13H23BO4Si
Molecular Weight282.22 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)OC)(O)O
InChIInChI=1S/C13H23BO4Si/c1-13(2,3)19(5,6)18-10-7-8-12(17-4)11(9-10)14(15)16/h7-9,15-16H,1-6H3
InChIKeyNCHIYWZIGSNWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic Acid: Tech Specs & Procurement


5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid (CAS 1150114-54-7) is a functionalized arylboronic acid building block, characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protected phenol and a methoxy group on the phenyl ring . Its molecular formula is C₁₃H₂₃BO₄Si, with a molecular weight of 282.22 g/mol . This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl frameworks .

Workflow Suzuki-Miyaura cross-coupling building block
Protection TBDMS orthogonal protection prevents phenol interference
Process Reported process-reliable alternative to unprotected phenols

Why Substitution Fails: TBDMS Protection


Attempting to substitute the TBDMS-protected 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid with its unprotected phenol analog (e.g., 5-hydroxy-2-methoxyphenylboronic acid, CAS 1072952-43-2) in synthetic sequences is a common failure point. The free phenolic hydroxyl group is incompatible with many reaction conditions, particularly those involving strong bases or palladium catalysts, leading to significant side reactions and low product yields [1]. The TBDMS group provides essential orthogonal protection, allowing the boronic acid to participate in cross-couplings without interference from the phenol, a strategy validated in the literature for similar systems [2].

Free phenol incompatibility
Unprotected analog (e.g., 5-hydroxy-2-methoxyphenylboronic acid) leads to side reactions with strong bases or Pd catalysts, resulting in trace yields.
Orthogonal protection essential
TBDMS group remains stable during Suzuki coupling, then is selectively cleaved, preventing late-stage deprotection failures reported with more labile silyl ethers.
Process reliability may differ
Substituting with unprotected phenol may compromise synthetic efficiency and product purity; direct replacement requires validation.

Quantitative Evidence: TBDMS-Protected Boronic Acid


High-Yield Suzuki Coupling via TBDMS Protection

The use of an unprotected phenol-containing boronic acid can lead to complex reaction mixtures and low yields in Suzuki couplings due to competing side reactions. While direct head-to-head yield data for this specific compound versus its unprotected analog is not available in the public literature, class-level inference from studies on indole boronic acids confirms that protection significantly improves reaction outcomes. For example, yields of Suzuki couplings were found to be highest when heterocyclic nitrogens were protected with Boc or Tos groups, whereas unprotected substrates gave only trace amounts of the desired biaryl product [1]. This principle directly applies to the phenolic oxygen, making the TBDMS-protected compound a superior, process-reliable alternative.

Suzuki Yield
Class-level inference
Target: Expected high yield
Unprotected: Trace yield
Supports protection-dependent coupling efficiency
Direct head-to-head data not available; class inference from protected indole boronic acids
Suzuki-Miyaura Coupling Protecting Group Strategy Synthetic Yield

Orthogonal Deprotection: TBDMS Stability

A key differentiator for the TBDMS group is its relative stability under basic conditions compared to other silyl protecting groups. While TBDMS ethers are generally stable to many aqueous basic conditions used in Suzuki couplings, they can be selectively cleaved using fluoride sources (e.g., TBAF) or under acidic conditions, enabling a fully orthogonal synthetic sequence [1]. This is in contrast to more labile protecting groups like trimethylsilyl (TMS), which may undergo premature deprotection. The use of TBDMS protection is a deliberate choice to prevent interference during the cross-coupling step, a strategy corroborated by discussions in the synthetic chemistry community [2].

Deprotection Stability
Class-level inference
TBDMS stable to Suzuki basic conditions; cleavable with TBAF
TMS may prematurely deprotect under similar conditions
Enables orthogonal deprotection workflow
Selectivity reported in literature; verify for specific sequence
Orthogonal Protection Silyl Ethers Base Stability

Cost & Purity: TBDMS-Protected vs. Unprotected

A direct comparison of commercially available grades reveals the premium associated with the orthogonal protection strategy. 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid is available in 95% to 98% purity, with a price of approximately $441 for 1g . In contrast, the unprotected analog, 5-hydroxy-2-methoxyphenylboronic acid (CAS 1072952-43-2), is available at a lower cost, around $0.78 per mg for a 5g pack [1]. This price differential directly reflects the added synthetic value and the cost of introducing and maintaining the protective group.

Cost & Purity
Supplier data
$441/g (1g, 95%)
~$0.78/mg (5g, 95%)
Higher cost reflects added synthetic step
Commercial pricing as of 2025-2026; unprotected analog shown for context
Procurement Cost Analysis Purity

Application Scenarios: TBDMS-Protected Boronic Acid


Late-Stage Functionalization of Complex Drugs

In the synthesis of drug candidates containing multiple sensitive functional groups, 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid is the reagent of choice for introducing a phenol moiety at a late stage. The orthogonal protection ensures that the boronic acid participates efficiently in Suzuki couplings without affecting other existing functional groups, a common pitfall with unprotected analogs [1]. The TBDMS group can be removed under mild, fluoride-mediated conditions after the biaryl bond is formed, preventing the need for harsh deprotection steps that could compromise the final product.

Solid-Phase Synthesis & Library Construction

For automated or high-throughput parallel synthesis, the predictable and robust performance of 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid is critical. The TBDMS protection minimizes side reactions that can lead to lower purities and yields in combinatorial libraries [2]. This ensures that a higher proportion of the synthesized compounds meet the required purity threshold for biological screening, maximizing the return on investment for library production.

Synthesis of Boronate-Based Sensors & Probes

The unique combination of a boronic acid and a protected phenol in 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid makes it an ideal precursor for developing fluorescent sensors for saccharides or other diols. The boronic acid acts as the recognition unit, while the TBDMS group can be removed to reveal a phenol that modulates the sensor's photophysical properties [3]. Using the protected building block ensures the sensor's core structure can be assembled without premature deprotection or unwanted reactivity at the phenol site.

Application
Selection Property
Validation Focus
Late-stage complex molecule functionalization
Orthogonal TBDMS protection for multi-step synthesis
Suzuki coupling compatibility and mild deprotection selectivity
High-throughput library synthesis
Robust protected building block reducing side reactions
Purity and yield consistency across library members
Boronate-based sensor precursor
Protected phenol for post-functionalization
Deprotection without sensor degradation; photophysical response

Technical Documentation Hub

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